molecular formula C13H4Cl10 B590215 5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene CAS No. 34571-15-8

5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene

Cat. No.: B590215
CAS No.: 34571-15-8
M. Wt: 514.675
InChI Key: CONHDXGPRKRTLG-UHFFFAOYSA-N
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Description

5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is a highly chlorinated organic compound It is known for its complex structure, which includes multiple chlorine atoms attached to a bicyclic heptene framework

Scientific Research Applications

5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene typically involves the chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Mechanism of Action

The mechanism of action of 5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene can be compared with other similar compounds, such as:

    1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but includes carboxylic acid functional groups.

    1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: Another highly chlorinated compound with a different structural framework.

    2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one: A chlorinated cyclohexadienone with distinct chemical properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Cl10/c14-5-1-3(6(15)8(17)7(5)16)4-2-11(20)9(18)10(19)12(4,21)13(11,22)23/h1,4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONHDXGPRKRTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Cl10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30784765
Record name 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30784765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34571-15-8
Record name 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30784765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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